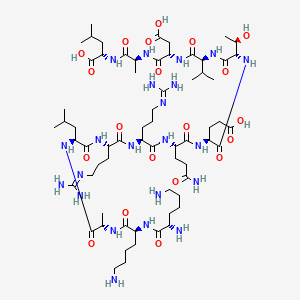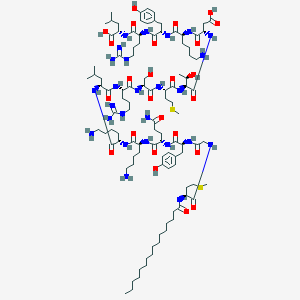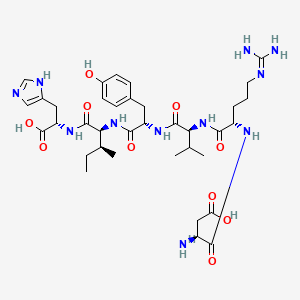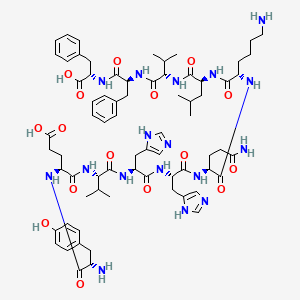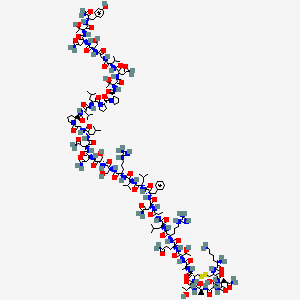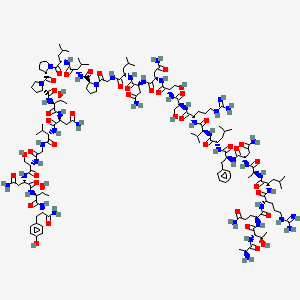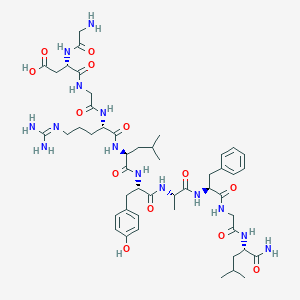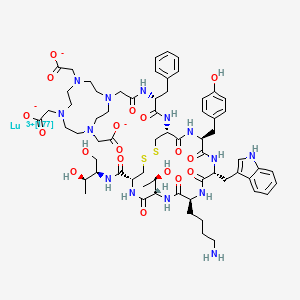
Edotreotide lutetium Lu-177
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium Lu177 Edotreotide is a radiolabeled somatostatin analog used in peptide receptor radionuclide therapy (PRRT). It is specifically designed for the treatment of neuroendocrine tumors that express somatostatin receptors. The compound consists of the radioisotope lutetium-177 chelated to edotreotide, a somatostatin analog that targets somatostatin receptors on tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Lutetium Lu177 Edotreotide involves the chelation of lutetium-177 with edotreotide. The process typically includes the following steps:
Chelation Reaction: Edotreotide is mixed with lutetium-177 in a buffered solution. The reaction is carried out at a controlled temperature to ensure optimal binding.
Purification: The resulting complex is purified using chromatographic techniques to remove any unbound lutetium-177 or edotreotide.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity, stability, and radioactivity
Industrial Production Methods
Industrial production of Lutetium Lu177 Edotreotide follows Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the product. The process involves:
Radiolabeling: Large-scale radiolabeling of edotreotide with lutetium-177.
Automated Synthesis: Use of automated synthesis modules to ensure consistency and reduce human error.
Sterilization: The final product is sterilized to ensure it is free from microbial contamination.
Packaging: The product is packaged in single-dose vials for clinical use
Analyse Chemischer Reaktionen
Arten von Reaktionen
Lutetium Lu177 Edotreotide unterliegt hauptsächlich Chelatisierungsreaktionen. Zu den wichtigsten Reaktionen gehören:
Chelatisierung: Die Bindung von Lutetium-177 an den Chelatbildner Edotreotide.
Stabilitätsreaktionen: Sicherstellung der Stabilität der radiomarkierten Verbindung unter physiologischen Bedingungen
Häufige Reagenzien und Bedingungen
Reagenzien: Lutetium-177, Edotreotide, Pufferlösungen.
Bedingungen: Kontrollierte Temperatur, pH-Wert und Reaktionszeit, um eine optimale Chelatisierung und Stabilität zu gewährleisten
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das gebildet wird, ist der Lutetium Lu177 Edotreotide-Komplex, der für therapeutische Zwecke eingesetzt wird. Nicht gebundenes Lutetium-177 oder Edotreotide wird während des Reinigungsprozesses entfernt .
Wissenschaftliche Forschungsanwendungen
Lutetium Lu177 Edotreotide hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Onkologie:
Krebsbehandlung: Es wird zur Behandlung von gastrointestinalen neuroendokrinen Tumoren (GEP-NETs) eingesetzt, indem es Somatostatin-Rezeptoren auf Tumorzellen angreift und eine zytotoxische Dosis an Betastrahlung liefert
Entwicklung von Radiopharmazeutika: Es dient als Modell für die Entwicklung anderer Radiopharmazeutika, die verschiedene Arten von Tumoren ansteuern
Klinische Studien:
Wirkmechanismus
Lutetium Lu177 Edotreotide entfaltet seine Wirkungen über folgenden Mechanismus:
Bindung: Die Edotreotide-Komponente bindet an Somatostatin-Rezeptoren, die auf der Oberfläche von neuroendokrinen Tumorzellen überexprimiert werden
Internalisierung: Nach der Bindung wird der Komplex in die Tumorzellen internalisiert
Strahlenabgabe: Die Lutetium-177-Komponente emittiert Betastrahlung, die DNA-Schäden und Zelltod in den Tumorzellen induziert
Wirkmechanismus
Lutetium Lu177 Edotreotide exerts its effects through the following mechanism:
Binding: The edotreotide component binds to somatostatin receptors, which are overexpressed on the surface of neuroendocrine tumor cells
Internalization: Upon binding, the complex is internalized into the tumor cells
Radiation Delivery: The lutetium-177 component emits beta radiation, which induces DNA damage and cell death in the tumor cells
Vergleich Mit ähnlichen Verbindungen
Lutetium Lu177 Edotreotide wird mit anderen radiomarkierten Somatostatin-Analoga verglichen, wie z. B.:
Yttrium-90 Edotreotide: Wird aufgrund seiner größeren Reichweite von Betapartikeln für größere Tumoren eingesetzt.
Lutetium-177 PSMA: Wird zur Behandlung von Prostatakrebs eingesetzt, indem es das prostataspezifische Membranantigen (PSMA) angreift
Einzigartigkeit
Lutetium Lu177 Edotreotide ist einzigartig aufgrund seiner hohen Affinität zu Somatostatin-Rezeptoren und seiner Fähigkeit, eine gezielte Strahlentherapie mit minimaler Auswirkung auf das umgebende gesunde Gewebe zu liefern .
Liste ähnlicher Verbindungen
- Yttrium-90 Edotreotide
- Lutetium-177 PSMA
- Lutetium-177 Dotatate
Eigenschaften
CAS-Nummer |
321835-55-6 |
|---|---|
Molekularformel |
C65H89LuN14O18S2 |
Molekulargewicht |
1595.6 g/mol |
IUPAC-Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+) |
InChI |
InChI=1S/C65H92N14O18S2.Lu/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+2 |
InChI-Schlüssel |
XOPYQJXRGHFPOH-NZMVMCJSSA-K |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[177Lu+3] |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Lu+3] |
Sequenz |
Sequence: DOTA(Lu)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



